molecular formula C17H17N3O2 B2842247 1-(1H-indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea CAS No. 899753-48-1

1-(1H-indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea

Cat. No.: B2842247
CAS No.: 899753-48-1
M. Wt: 295.342
InChI Key: KAJCHTYYEJHHEV-UHFFFAOYSA-N
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Description

1-(1H-indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea is an organic compound that belongs to the class of ureas. It features an indole moiety and a methoxy-methylphenyl group, making it a compound of interest in various fields of scientific research.

Scientific Research Applications

1-(1H-indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea typically involves the reaction of 1H-indole-3-carboxylic acid with 2-methoxy-5-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the indole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The methoxy-methylphenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-indol-3-yl)-3-phenylurea: Lacks the methoxy and methyl groups, which may affect its biological activity.

    1-(1H-indol-3-yl)-3-(2-methylphenyl)urea: Similar structure but without the methoxy group.

    1-(1H-indol-3-yl)-3-(2-methoxyphenyl)urea: Similar structure but without the methyl group.

Uniqueness

1-(1H-indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(1H-indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-11-7-8-16(22-2)14(9-11)19-17(21)20-15-10-18-13-6-4-3-5-12(13)15/h3-10,18H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJCHTYYEJHHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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